molecular formula C18H15FN2O2 B11352199 5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11352199
M. Wt: 310.3 g/mol
InChI Key: WLVQZCQETALQKD-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a combination of fluorine, methyl groups, and an oxazole ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Coupling Reaction: The final step involves coupling the oxazole ring with the substituted phenyl groups using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, solvent, and reaction time, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the oxazole ring to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.

    Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique chemical properties make it a candidate for developing new materials with specific functionalities, such as in organic electronics or as a building block for polymers.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methyl groups can enhance binding affinity and selectivity, while the oxazole ring may facilitate interactions with specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
  • 5-(3-methylphenyl)-1,2-oxazole-3-carboxamide
  • 5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

Compared to similar compounds, 5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide stands out due to the presence of both fluoro and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its stability, binding affinity, and selectivity in various applications.

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15FN2O2/c1-11-4-3-5-14(8-11)20-18(22)16-10-17(23-21-16)13-7-6-12(2)15(19)9-13/h3-10H,1-2H3,(H,20,22)

InChI Key

WLVQZCQETALQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)F

Origin of Product

United States

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